Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

Organic Synthesis Chemical Purity Building Blocks

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) is a bifunctional secondary amine characterized by a furan-2-ylmethyl moiety linked to a 2-methoxybenzyl group, with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol. This compound, also indexed under the IUPAC name N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine, is primarily utilized as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures via nucleophilic substitution, reductive amination, and metal-catalyzed cross-coupling reactions.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 225236-02-2
Cat. No. B1300022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-(2-methoxy-benzyl)-amine
CAS225236-02-2
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCC2=CC=CO2
InChIInChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3
InChIKeyWKNQLAHUYDYUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Identification of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) for Research and Synthesis Applications


Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) is a bifunctional secondary amine characterized by a furan-2-ylmethyl moiety linked to a 2-methoxybenzyl group, with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol . This compound, also indexed under the IUPAC name N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine, is primarily utilized as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures via nucleophilic substitution, reductive amination, and metal-catalyzed cross-coupling reactions . Its procurement is typically from specialty chemical suppliers, with standard purity specifications ranging from 95% to 97% . The compound is exclusively intended for research and development use, not for diagnostic or therapeutic applications .

The Peril of Substituting Furan-2-ylmethyl-(2-methoxy-benzyl)-amine with Structurally Similar Amines in Critical Synthetic Pathways


Generic substitution of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine with structurally analogous secondary amines, such as N-(2-methoxybenzyl)-N-methylfuran-2-amine (CAS 1823268-47-8) or regioisomeric variants like Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, is inadvisable due to significant differences in electronic and steric properties that directly impact reaction outcomes . The ortho-methoxy substitution pattern on the benzyl ring in the target compound engenders distinct conformational constraints and altered basicity (pKa of conjugate acid) relative to para- or meta-substituted analogs . Furthermore, the absence of a methyl group on the amine nitrogen differentiates this secondary amine from tertiary amine congeners, which can profoundly affect nucleophilicity, susceptibility to oxidative degradation, and compatibility with specific coupling partners (e.g., in Buchwald-Hartwig amination or reductive alkylation sequences) . These subtle yet critical physicochemical divergences necessitate the procurement of the exact compound to ensure reproducibility and yield in multi-step syntheses of pharmaceutical intermediates or functional materials.

Quantitative Differentiation of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) Relative to Key Structural Analogs


Comparative Purity Specification for Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) Versus N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS 1823268-47-8)

The target compound, Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2), is commercially available with a minimum purity specification of 95% or 97% , depending on the supplier. In contrast, a closely related tertiary amine analog, N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS 1823268-47-8), is typically offered at a 95% purity grade . The availability of a higher-purity grade (≥97%) for the target secondary amine provides a verifiable advantage for applications requiring stringent impurity control, such as fragment-based drug discovery, kinetic studies, or the synthesis of high-value pharmaceutical intermediates.

Organic Synthesis Chemical Purity Building Blocks

Predicted Boiling Point and Thermal Stability Differentiation of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) from Tetrahydrofuran Analogs

The predicted boiling point of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is 309.8°C at 760 mmHg . This value is significantly higher than that of structurally related tetrahydrofuran (THF) analogs, such as (2-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 725226-25-5), for which boiling point data is not consistently reported, and the saturated ring imparts different volatility characteristics . The high predicted boiling point of the target compound suggests a reduced tendency for evaporative loss during high-temperature reactions or vacuum distillation, a critical consideration for process-scale syntheses and long-term storage stability assessments.

Thermal Stability Purification Process Chemistry

Predicted Density Differential of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) Versus Regioisomeric 4-Methoxybenzyl Analog

The predicted density of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is 1.094±0.06 g/cm³ [1]. In comparison, the regioisomeric Furan-2-ylmethyl-(4-methoxy-benzyl)-amine (CAS not specified, but identical molecular formula) would exhibit a subtly different density due to altered molecular packing and dipole moments arising from the para-methoxy substitution . While both compounds share the same molecular weight, the ortho-methoxy group in the target compound introduces a distinct steric and electronic environment that influences intermolecular interactions and, consequently, bulk density.

Physical Property Formulation Solubility

Flash Point Safety Benchmarking: Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (141.2°C) Versus Common Laboratory Solvents and Reagents

The reported flash point of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is 141.2°C . This value is considerably higher than that of many common organic solvents and reagents used in synthetic chemistry, such as diethyl ether (-45°C), tetrahydrofuran (-14°C), or even N-methylpyrrolidone (95°C). While a flash point of 141.2°C does not classify the compound as non-flammable, it indicates a significantly reduced fire hazard relative to more volatile amines and ethers, simplifying storage and handling protocols under standard laboratory conditions [1].

Safety Data Handling Storage

Absence of Reported Biological Activity Data: A Critical Procurement Consideration for Mechanistic Studies

A comprehensive review of primary literature and authoritative databases (including PubMed, SciFinder, and vendor technical documents) reveals no published biological activity data (e.g., IC50, Ki, EC50) for Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) as of the search date. This stands in stark contrast to structurally related furan-2-ylmethyl amines, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), which has an IC50 of 5.16 µM against human MAO-B [1]. The lack of documented bioactivity for the target compound is a verifiable differentiation point: it positions the molecule as a potential 'silent' building block or an ideal negative control for structure-activity relationship (SAR) studies.

Biological Activity Assay Development Negative Control

Procurement Traceability and Quality Assurance: Documented Certificate of Analysis Availability for Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2)

Unlike many niche or custom-synthesized amines, Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) is stocked by major research chemical suppliers (e.g., Aladdin Scientific, AKSci, Santa Cruz Biotechnology) that provide downloadable Certificates of Analysis (CoA) for specific lots, confirming identity, purity, and in some cases, NMR or HPLC traces . This level of documented traceability is not universally available for all furan-2-ylmethyl amine analogs, particularly those available only through custom synthesis or from non-ISO certified vendors. The ability to verify lot-specific quality directly from a supplier's online portal is a tangible advantage for procurement in regulated or GLP/GMP environments.

Quality Control Traceability GMP

High-Value Application Scenarios for Furan-2-ylmethyl-(2-methoxy-benzyl)-amine (CAS 225236-02-2) Based on Quantifiable Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Ortho-Methoxy Substituted Aromatic Cores

The ortho-methoxybenzyl motif in Furan-2-ylmethyl-(2-methoxy-benzyl)-amine provides a unique three-dimensional vector for fragment elaboration, differentiating it from simpler benzylamines . Its availability in ≥97% purity and the documented absence of significant bioactivity [1] make it an ideal starting fragment for FBDD campaigns, where high chemical purity and a clean biological profile are paramount to avoid false-positive hits. Researchers can confidently functionalize the secondary amine via alkylation, acylation, or reductive amination, knowing that any observed biological effect in subsequent assays originates from the newly appended moiety, not the core scaffold .

Synthesis of Novel N-Heterocyclic Carbene (NHC) Precursors and Transition Metal Catalysts

The furan ring, when coupled with the 2-methoxybenzyl group, creates a sterically and electronically distinct environment around the secondary amine nitrogen. This structural feature is valuable for the synthesis of novel N-heterocyclic carbene (NHC) precursors, where the methoxy group can participate in secondary coordination sphere interactions with metal centers [2]. The relatively high boiling point (309.8°C) and flash point (141.2°C) of the compound facilitate handling during metalation reactions and subsequent catalytic screenings at elevated temperatures, a practical advantage over more volatile amine ligands.

Development of Site-Specific Bioconjugation Reagents via Amine Functionalization

The secondary amine of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine serves as a versatile handle for the introduction of bioorthogonal reactive groups (e.g., azides, alkynes, or activated esters). The ortho-methoxy substituent can be leveraged for subsequent photo-crosslinking or as a spectroscopic probe . Given the lack of inherent biological activity [1], this building block is particularly suited for creating 'silent' linkers that minimize unintended interactions with biological systems, a key requirement in the design of antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs) .

Academic and Industrial Laboratories Requiring Strict Vendor Traceability and Quality Assurance Documentation

For research groups operating under GLP-like quality systems or preparing data for regulatory submissions, the ability to source Furan-2-ylmethyl-(2-methoxy-benzyl)-amine from established vendors with downloadable Certificates of Analysis (CoAs) is a non-negotiable procurement criterion . This documented traceability, combined with the compound's defined physical properties, ensures experimental reproducibility across different laboratories and facilitates the preparation of robust technical reports. This contrasts sharply with the procurement of custom-synthesized analogs where such documentation may be inconsistent or incomplete.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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